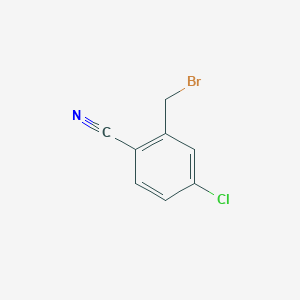

2-(Bromomethyl)-4-chlorobenzonitrile

Vue d'ensemble

Description

“2-(Bromomethyl)-4-chlorobenzonitrile” is a chemical compound1. However, detailed information about this specific compound is not readily available. It’s important to note that the compound’s properties and characteristics can be influenced by its structure and the presence of the bromomethyl and chlorobenzonitrile groups.

Synthesis Analysis

The synthesis of bromomethyl compounds often involves the use of bromine or bromine-containing reagents2. However, the specific synthesis process for “2-(Bromomethyl)-4-chlorobenzonitrile” is not readily available in the literature.

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography3. However, the specific molecular structure of “2-(Bromomethyl)-4-chlorobenzonitrile” is not readily available in the literature.

Chemical Reactions Analysis

Bromomethyl compounds can participate in various chemical reactions, often acting as alkylating agents4. However, the specific chemical reactions involving “2-(Bromomethyl)-4-chlorobenzonitrile” are not readily available in the literature.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques6. However, the specific physical and chemical properties of “2-(Bromomethyl)-4-chlorobenzonitrile” are not readily available in the literature.Applications De Recherche Scientifique

Application in Polymer Research

- Summary of the Application : “2-(Bromomethyl)-4-chlorobenzonitrile” is used in the synthesis of poly (styrene-b-methyl methacrylate) block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization .

- Methods of Application : The compound is used to obtain 4-bromomethyl benzoyl chloride, which is then reacted with t-butyl hydroperoxide to obtain the mono functional bromomethyl benzoyl t-butyl peroxy ester (t-BuBP). This is used in the synthesis of terminally brominated poly (methyl methacrylate) (PMMA-Br) via free-radical polymerization .

- Results or Outcomes : The primary parameters, such as concentration and time, that affect the reaction were evaluated. The products were characterized by FT-IR, 1 H-NMR, GPC, and TGA. The multi instruments studies of the obtained block copolymers show that the copolymers easily formed as a result of RAFT .

Application in Pharmaceutical Research

- Summary of the Application : “2-(Bromomethyl)-4-chlorobenzonitrile” is a versatile and highly sought-after chemical compound in the dynamic world of scientific research and development .

- Methods of Application : The compound’s unique molecular structure and reactivity allow researchers to explore new avenues for targeted therapies, addressing a diverse array of health conditions .

- Results or Outcomes : By leveraging the compound’s properties, scientists can develop compounds with enhanced pharmacological profiles, improved bioavailability, and increased therapeutic efficacy .

Application in Material Science

- Summary of the Application : “2-(Bromomethyl)-4-chlorobenzonitrile” can be used in the synthesis of various materials due to its unique reactivity .

- Methods of Application : The compound can be used to create new materials with unique properties by reacting it with other compounds .

- Results or Outcomes : The resulting materials can have a wide range of applications, from electronics to coatings .

Application in Environmental Science

- Summary of the Application : “2-(Bromomethyl)-4-chlorobenzonitrile” can be used in environmental studies to understand the behavior and impact of similar organic compounds in the environment .

- Methods of Application : The compound can be introduced into various environmental conditions to study its degradation and interaction with other environmental factors .

- Results or Outcomes : The results can provide valuable insights into the environmental impact of similar compounds .

Application in Synthesis of Novel Vicinal Haloethers

- Summary of the Application : “2-(Bromomethyl)-4-chlorobenzonitrile” can be used in the synthesis of novel vicinal haloethers bearing a malononitrile group .

- Methods of Application : The compound can be used to synthesize 2-bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-iodo-2-(methoxy(phenyl)methyl)malononitrile .

- Results or Outcomes : The final products indicate that methanol not only acts as solvent but also participates in and dominates the reaction result .

Potential Application in Material Synthesis

- Summary of the Application : “2-(Bromomethyl)-4-chlorobenzonitrile” can potentially be used in the synthesis of various materials due to its unique reactivity .

- Methods of Application : The compound can be used to create new materials with unique properties by reacting it with other compounds .

- Results or Outcomes : The resulting materials can have a wide range of applications, from electronics to coatings .

Safety And Hazards

The safety and hazards associated with a compound are often determined through laboratory testing and are usually documented in material safety data sheets7. However, the specific safety and hazards of “2-(Bromomethyl)-4-chlorobenzonitrile” are not readily available in the literature.

Orientations Futures

The future directions for research involving a compound can include the development of novel derivatives, investigation as a potential therapeutic agent, and exploration as a building block for the synthesis of new materials8. However, the specific future directions for “2-(Bromomethyl)-4-chlorobenzonitrile” are not readily available in the literature.

Please note that the information provided is based on the available literature and may not be fully comprehensive or up-to-date. For more detailed information, further research or consultation with a chemical expert may be necessary.

Propriétés

IUPAC Name |

2-(bromomethyl)-4-chlorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-4-7-3-8(10)2-1-6(7)5-11/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKNQHVPLFJLZEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

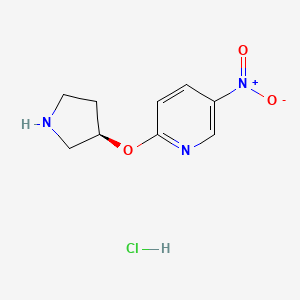

C1=CC(=C(C=C1Cl)CBr)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-4-chlorobenzonitrile | |

Synthesis routes and methods

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2756067.png)

![(E)-2-amino-N-cyclohexyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2756072.png)

![[2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]pyrimidin-4-yl] trifluoromethanesulfonate](/img/structure/B2756074.png)

![2-(3-(Benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetic acid](/img/structure/B2756075.png)

![5-((3,5-Dimethylpiperidin-1-yl)(3-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2756076.png)

![4-isopropoxy-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2756083.png)